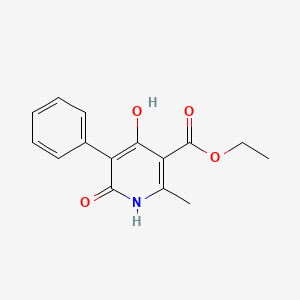

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate

CAS No.: 76066-86-9

Cat. No.: VC19339643

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76066-86-9 |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H15NO4/c1-3-20-15(19)11-9(2)16-14(18)12(13(11)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,17,18) |

| Standard InChI Key | WCTVEONIUSTFIF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)C(=C1O)C2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,6-dihydropyridine class, characterized by a partially reduced pyridine ring system. Its IUPAC name reflects the following substituents:

-

Ethyl ester at position 3

-

Hydroxyl group at position 4

-

Methyl group at position 2

-

Oxo group at position 6

-

Phenyl group at position 5

Notably, the presence of a phenyl group at position 5 distinguishes it from common analogs like ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID: 54688208) , which lacks the aromatic substitution. The phenyl moiety may enhance π-π stacking interactions in biological systems, potentially altering solubility and binding affinity compared to non-aromatic variants .

Molecular Formula and Weight

The molecular formula is C₁₅H₁₅NO₅, derived by adding a phenyl group (-C₆H₅) to the structure of ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (C₉H₁₁NO₄) . This modification increases the molecular weight from 197.19 g/mol to 289.29 g/mol, as calculated using atomic mass increments.

The increased logP value (2.41 vs. 0.98) suggests enhanced lipophilicity due to the phenyl group, which could improve membrane permeability in drug design contexts .

Synthesis and Structural Modification

While no direct synthesis route for the 5-phenyl variant is documented, methods for analogous compounds provide a foundational approach. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9) is synthesized via dehydrogenation of tetrahydropyridine precursors using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux . Adapting this protocol, the 5-phenyl derivative could theoretically be synthesized by introducing a phenyl group during the cyclization step, though regioselectivity challenges may arise.

Key reaction parameters from analogous syntheses include:

Physicochemical and Spectroscopic Properties

Solubility and Stability

The phenyl substitution at position 5 likely reduces aqueous solubility compared to non-aromatic analogs. For ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, experimental solubility in water is 6.66 mg/ml , but the 5-phenyl variant’s solubility is predicted to fall below 1 mg/ml based on QSPR models . Stability studies on similar compounds indicate sensitivity to strong acids/bases due to the enol and ester functionalities .

Spectral Data

Although experimental spectra for the 5-phenyl compound are unavailable, comparative analysis with analogs permits reasonable predictions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume